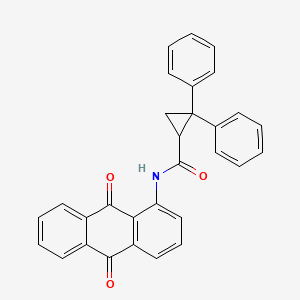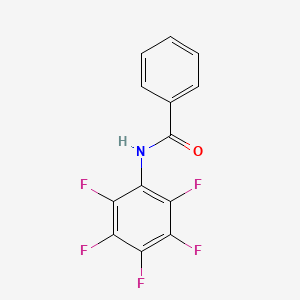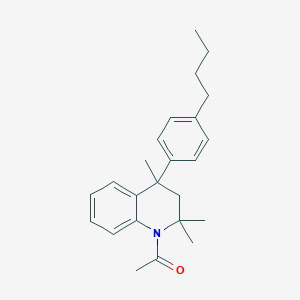![molecular formula C21H28N2O5S B4950948 N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4950948.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes both dimethoxy and dimethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. The starting materials often include 3,4-dimethoxyphenyl ethylamine and 3,4-dimethylphenyl isocyanate. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for treating certain diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 1,2-Bis(3,4-dimethylphenyl)ethane
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of dimethoxy and dimethyl phenyl groups, which may confer distinct chemical and biological properties. This uniqueness can make it more effective or selective in its applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15-6-8-18(12-16(15)2)23(29(5,25)26)14-21(24)22-11-10-17-7-9-19(27-3)20(13-17)28-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNTWUEJJGCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4950869.png)

![5-(4-methyl-1-piperazinyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-3(2H)-pyridazinone](/img/structure/B4950892.png)
![(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B4950900.png)

![N'-(3-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4950917.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4950921.png)
![2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4950930.png)

![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B4950955.png)
![1-(3-chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4950967.png)
![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4950970.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4950974.png)
